molecular formula C19H20N6O B2988581 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide CAS No. 1645508-38-8

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide

Cat. No.: B2988581
CAS No.: 1645508-38-8
M. Wt: 348.41
InChI Key: JTFUJDFWKIIBPO-UHFFFAOYSA-N
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Description

“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered heterocyclic aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as major product .


Molecular Structure Analysis

The molecular structure of pyrazoles comprises a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It contains two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Physical and Chemical Properties Analysis

Pyrazole is a colorless solid with a boiling point of 186-188°C and a melting point of 67-70°C. It is a weak base with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C). The molecular weight of pyrazole is 68.0776 g/mol, and it is soluble in water .

Scientific Research Applications

Synthesis and Structural Modification

The synthesis of novel pyrazolopyrimidines derivatives demonstrates the compound's utility in creating anticancer and anti-5-lipoxygenase agents. These derivatives are synthesized through condensation reactions, showcasing the compound's role in producing biologically active molecules with potential therapeutic applications (Rahmouni et al., 2016).

Application in Material Sciences

The compound's derivatives have been utilized in the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups. These materials exhibit high thermal stability and solubility in various organic solvents, making them suitable for advanced material applications (Kim et al., 2016).

Radiotracer Development for Medical Imaging

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide has been explored as a precursor in developing radiotracers for Positron Emission Tomography (PET) imaging. Such applications highlight its potential in diagnosing and researching neuroinflammation and cancer (Wang et al., 2018).

Insecticidal Properties

The synthesis of novel pyrazolecarboxamides containing the cyano substituted N-pyridylpyrazole group has shown moderate insecticidal activities. This finding opens avenues for agricultural applications, where such compounds can be optimized for pest control (Liu et al., 2010).

Anticancer and Antimicrobial Activities

Compounds derived from this compound have been investigated for their cytotoxic and antimicrobial properties. These studies suggest its derivatives' potential in developing new therapeutic agents for treating various cancers and infectious diseases (Hassan et al., 2014).

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-14(2)11-24-12-16(10-21-24)19(26)23-18(8-20)15-9-22-25(13-15)17-6-4-3-5-7-17/h3-7,9-10,12-14,18H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFUJDFWKIIBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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